Cas no 81574-58-5 (2,4,6-Trimethoxy-3-methyl-benzaldehyde)
2,4,6-Trimethoxy-3-methyl-benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,2,4,6-trimethoxy-3-methyl-
- 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE
- 2,3-DIIODOPHENYL N,N-DIETHYLCARBAMATE
- 2,4,6-trimethoxy-3-methylbenzadehyde
- 2,4,6-Trimethoxy-3-methyl-benzaldehyd
- 2,4,6-trimethoxy-3-methyl-benzaldehyde
- Benzaldehyde,2,4,6-trimethoxy-3-methyl
- DTXSID90452155
- 3-methyl-2,4,6-tri-methoxy benzaldehyde
- A840164
- 2,4,6-Trimethoxy-3-methylbenzaldehyde, AldrichCPR
- FT-0641835
- 81574-58-5
- 2,4,6-Trimethoxy-3-methyl-benzaldehyde
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- Inchi: 1S/C11H14O4/c1-7-9(13-2)5-10(14-3)8(6-12)11(7)15-4/h5-6H,1-4H3
- InChI Key: NNWWFFKWMKJCAT-UHFFFAOYSA-N
- SMILES: O(C)C1C(C=O)=C(C=C(C=1C)OC)OC
Computed Properties
- Exact Mass: 210.08900
- Monoisotopic Mass: 210.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 355.3°C at 760 mmHg
- Flash Point: 158.4°C
- Refractive Index: 1.523
- PSA: 44.76000
- LogP: 1.83330
2,4,6-Trimethoxy-3-methyl-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T899993-10mg |
2,4,6-Trimethoxy-3-methyl-benzaldehyde |
81574-58-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899993-50mg |
2,4,6-Trimethoxy-3-methyl-benzaldehyde |
81574-58-5 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T899993-100mg |
2,4,6-Trimethoxy-3-methyl-benzaldehyde |
81574-58-5 | 100mg |
$ 210.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594178-1g |
2,4,6-Trimethoxy-3-methylbenzaldehyde |
81574-58-5 | 98% | 1g |
¥726.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594178-5g |
2,4,6-Trimethoxy-3-methylbenzaldehyde |
81574-58-5 | 98% | 5g |
¥2706.00 | 2024-07-28 |
2,4,6-Trimethoxy-3-methyl-benzaldehyde Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2,4,6-Trimethoxy-3-methyl-benzaldehyde
Research Brief on 2,4,6-Trimethoxy-3-methyl-benzaldehyde (CAS: 81574-58-5) in Chemical Biology and Pharmaceutical Applications
2,4,6-Trimethoxy-3-methyl-benzaldehyde (CAS: 81574-58-5) is a structurally unique aromatic aldehyde that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its three methoxy groups and a methyl substituent on the benzene ring, has demonstrated promising biological activities and synthetic utility. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,4,6-Trimethoxy-3-methyl-benzaldehyde as a key intermediate in the synthesis of novel chalcone derivatives. The researchers utilized this compound as a starting material to develop a series of chalcone analogs with enhanced bioavailability and target specificity. The resulting compounds showed potent inhibitory activity against COX-2 enzymes, suggesting potential applications in anti-inflammatory therapies. The study highlighted the importance of the trimethoxy substitution pattern in mediating these biological effects.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the development of new antifungal agents derived from 2,4,6-Trimethoxy-3-methyl-benzaldehyde. The research team modified the aldehyde functionality to create Schiff base derivatives that demonstrated remarkable activity against Candida albicans and Aspergillus fumigatus. Molecular docking studies revealed that these compounds interact with fungal lanosterol 14α-demethylase, a crucial enzyme in ergosterol biosynthesis. The presence of the 3-methyl group was found to significantly enhance membrane permeability, addressing a common challenge in antifungal drug development.
From a chemical biology perspective, 2,4,6-Trimethoxy-3-methyl-benzaldehyde has shown interesting properties as a protein-protein interaction modulator. A 2023 Nature Chemical Biology study identified this compound as a potential disruptor of the HIF-1α/p300 interaction, which plays a critical role in tumor angiogenesis. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity, resulting in derivatives with improved pharmacokinetic profiles. These findings open new avenues for targeting hypoxia-inducible pathways in cancer therapy.
The synthetic versatility of 2,4,6-Trimethoxy-3-methyl-benzaldehyde has also been demonstrated in recent methodological advances. A 2024 ACS Catalysis publication described an efficient palladium-catalyzed coupling reaction using this compound as a substrate, enabling the construction of complex biaryl structures with high regioselectivity. This methodology provides access to diverse chemical space for drug discovery programs, particularly for the development of kinase inhibitors and GPCR modulators.
In conclusion, 2,4,6-Trimethoxy-3-methyl-benzaldehyde (CAS: 81574-58-5) continues to emerge as a valuable scaffold in pharmaceutical research. Its unique structural features contribute to diverse biological activities and synthetic applications. Recent studies have expanded our understanding of its potential in drug discovery, particularly in addressing challenging therapeutic targets. Future research directions may include further optimization of its derivatives for improved drug-like properties and exploration of its applications in targeted drug delivery systems.
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